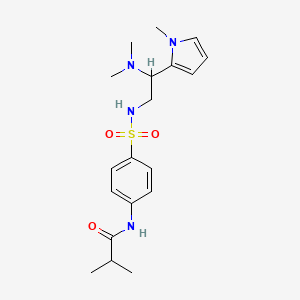

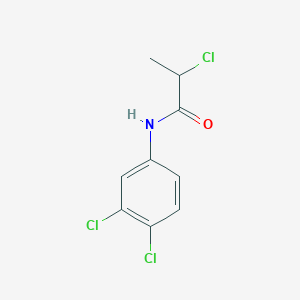

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

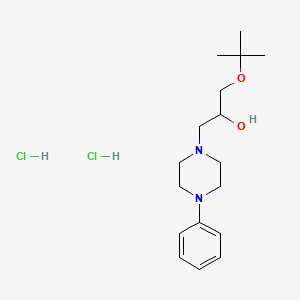

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H28N4O3S and its molecular weight is 392.52. The purity is usually 95%.

BenchChem offers high-quality N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide, due to its complex structure, is a compound that finds application in the synthesis of various pharmacologically relevant molecules. Its derivatives and related compounds have been explored for their potential in the synthesis of antibiotics, antibacterial agents, and in the study of chemical reactions that are crucial for developing new drugs. For example, the synthesis of key intermediates in antibiotic development showcases the compound's relevance in medicinal chemistry, emphasizing stereoselective processes and alkylation reactions for preparing derivatives with potential antibacterial properties (Fleck et al., 2003).

Antimicrobial Activity

Derivatives of N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide have been evaluated for their antibacterial and antifungal activities. Research into novel heterocyclic compounds containing a sulfonamido moiety, derived from related chemical structures, has shown promising antibacterial properties. These compounds are synthesized through reactions with active methylene compounds, producing pyran, pyridine, and pyridazine derivatives, some of which demonstrate high antimicrobial activities (Azab et al., 2013).

Chemical Reactions and Synthesis Techniques

The compound and its analogs have been utilized to explore various chemical reactions, including sulfamoylation of hydroxyl groups and aromatic nucleophilic substitution reactions. These reactions are fundamental in the synthesis of more complex molecules that have potential pharmaceutical applications. The efficient sulfamoylation of hydroxyl groups, for instance, underlines the importance of selecting appropriate solvents to achieve high yields, showcasing the methodological advancements in the field of organic synthesis (Okada et al., 2000).

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds related to N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide have been synthesized and assessed for their biological activities, including antioxidant, antitumor, and antimicrobial effects. These activities are crucial in the development of new drugs and therapeutic agents, highlighting the compound's role in the discovery of novel treatments for various diseases (El‐Borai et al., 2013).

Molecular Probes and Diagnostic Tools

The development of fluorescent molecular probes based on derivatives of the compound opens new avenues for studying biological events and processes. These probes, exhibiting strong solvent-dependent fluorescence, are employed to investigate intramolecular charge transfers and other phenomena at the molecular level, contributing significantly to the fields of biochemistry and molecular biology (Diwu et al., 1997).

Eigenschaften

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3S/c1-14(2)19(24)21-15-8-10-16(11-9-15)27(25,26)20-13-18(22(3)4)17-7-6-12-23(17)5/h6-12,14,18,20H,13H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWGPICMNGSVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2652444.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2652457.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2652459.png)

![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)

![6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine](/img/structure/B2652463.png)